3,3-Dimethoxypropadiene-1-diazonium
Description
Properties
CAS No. |
918108-36-8 |
|---|---|
Molecular Formula |
C5H7N2O2+ |
Molecular Weight |
127.12 g/mol |
InChI |
InChI=1S/C5H7N2O2/c1-8-5(9-2)3-4-7-6/h4H,1-2H3/q+1 |
InChI Key |
MLYVVEFFPQDCJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C=C[N+]#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 3,3-dimethoxypropadiene. This process requires the reaction of 3,3-dimethoxypropadiene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at low temperatures to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods: Industrial production of diazonium compounds, including this compound, often employs continuous-flow processes to enhance safety and efficiency. Flow chemistry allows for better temperature control and mixing, reducing the risks associated with the exothermic nature of diazonium salt formation .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction
Coupling Reactions: The diazonium compound can react with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Nitrous Acid: Used for the initial diazotization reaction.
Copper Salts (e.g., CuCl, CuBr, CuCN): Employed in Sandmeyer reactions to facilitate substitution.
Aromatic Compounds: Used in coupling reactions to form azo compounds.
Major Products:
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Produced via coupling reactions with aromatic compounds
Scientific Research Applications
3,3-Dimethoxypropadiene-1-diazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion through diazotization. The diazonium ion is a highly reactive intermediate that can undergo various substitution and coupling reactions. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas upon displacement, making it an excellent leaving group .
Comparison with Similar Compounds
Structural and Functional Comparisons
The evidence highlights impurities and analogs of drospirenone and diazepam, which are pharmacologically active molecules unrelated to diazonium chemistry. For example:
- Diazepam analogs (e.g., 7-chloro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one) share a benzodiazepine core but lack the diazonium or propadiene moieties .
Reactivity and Stability
Diazonium salts are generally unstable and prone to decomposition, a property critical for their use in synthetic chemistry. By contrast, the compounds in the evidence (e.g., diazepam) are stabilized heterocyclic systems designed for pharmaceutical stability .
Analytical Methods
The USP standards for drospirenone impurities emphasize HPLC and spectroscopic methods for detecting polar hydroxylated compounds .
3. Data Tables No applicable data tables can be generated due to the absence of direct evidence for 3,3-Dimethoxypropadiene-1-diazonium.
4. Research Findings
The provided materials lack peer-reviewed studies or analytical data on this compound. Key gaps include:
- Synthetic pathways: No methods for synthesizing or isolating this compound are described.
- Applications: No evidence of its use in organic reactions or industrial processes.
5. Conclusion The evidence provided is insufficient to address the requested comparison. To conduct a rigorous analysis of this compound, access to specialized literature on diazonium chemistry, synthetic protocols, and spectroscopic characterization would be required. The current sources focus on unrelated pharmaceuticals and their impurities, limiting their utility for this task .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
